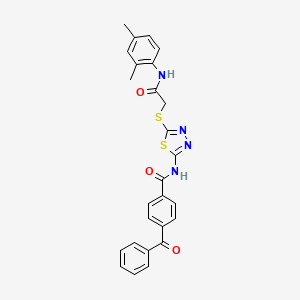
4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H22N4O3S2 and its molecular weight is 502.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Complex Formation
One study discusses the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its Ni and Pd complexes. The compound was obtained through reactions that formed a new bond between sulfur and nitrogen atoms, creating a five-membered ring. The thiadiazolo benzamide was characterized using various spectroscopic methods, and its complexes with Pd(II) and Ni(II) ions were analyzed, highlighting the compound's potential for forming metal complexes and its structural elucidation through X-ray crystallography (Adhami et al., 2012).
Anticancer Evaluation
Another study focused on the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, known for their significant biological properties. This research synthesized a series of compounds and evaluated their in vitro anticancer activity against several human cancer cell lines. The findings indicated promising anticancer activities, with some compounds exhibiting GI50 values comparable to the standard drug Adriamycin. A molecular docking study provided insights into the probable mechanism of action, and ADMET properties were predicted, highlighting the good oral drug-like behavior of these compounds (Tiwari et al., 2017).
Properties
IUPAC Name |
4-benzoyl-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-16-8-13-21(17(2)14-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-11-9-19(10-12-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTBYEVHPXQKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane](/img/structure/B2651924.png)
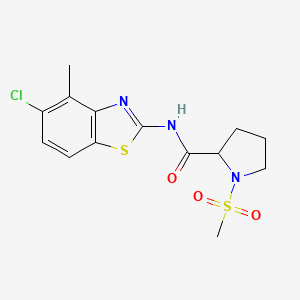
![1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate](/img/structure/B2651927.png)
![4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide](/img/structure/B2651928.png)

![1-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine](/img/structure/B2651930.png)
![2-(4,5-Dichloroimidazol-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide](/img/structure/B2651931.png)
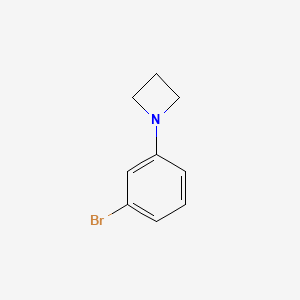
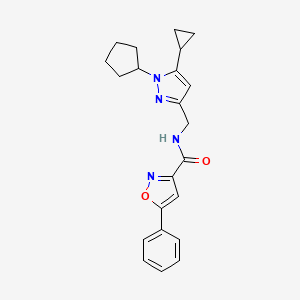
![6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2651937.png)
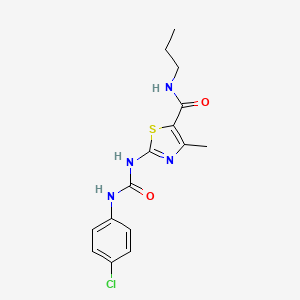
![1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine](/img/structure/B2651940.png)
![3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2651942.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2651946.png)
